4-(4-(6-(4-Fluorophenyl)pyridazin-3-yl)piperazine-1-carbonyl)benzenesulfonamide

Chemical Probe Procurement Risk Data Gap Analysis

The compound 4-(4-(6-(4-Fluorophenyl)pyridazin-3-yl)piperazine-1-carbonyl)benzenesulfonamide (CAS 1021130-93-7) is a synthetic organic molecule with the formula C21H20FN5O3S and a molecular weight of ~441.48 g/mol. It belongs to the arylpiperazine-carbonyl-benzenesulfonamide class, featuring a pyridazine core substituted with a 4-fluorophenyl group.

Molecular Formula C21H20FN5O3S
Molecular Weight 441.48
CAS No. 1021130-93-7
Cat. No. B2830647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-(6-(4-Fluorophenyl)pyridazin-3-yl)piperazine-1-carbonyl)benzenesulfonamide
CAS1021130-93-7
Molecular FormulaC21H20FN5O3S
Molecular Weight441.48
Structural Identifiers
SMILESC1CN(CCN1C2=NN=C(C=C2)C3=CC=C(C=C3)F)C(=O)C4=CC=C(C=C4)S(=O)(=O)N
InChIInChI=1S/C21H20FN5O3S/c22-17-5-1-15(2-6-17)19-9-10-20(25-24-19)26-11-13-27(14-12-26)21(28)16-3-7-18(8-4-16)31(23,29)30/h1-10H,11-14H2,(H2,23,29,30)
InChIKeyUKBNVSAODIEWQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What Is 4-(4-(6-(4-Fluorophenyl)pyridazin-3-yl)piperazine-1-carbonyl)benzenesulfonamide (CAS 1021130-93-7) and Its Reported Chemical Class


The compound 4-(4-(6-(4-Fluorophenyl)pyridazin-3-yl)piperazine-1-carbonyl)benzenesulfonamide (CAS 1021130-93-7) is a synthetic organic molecule with the formula C21H20FN5O3S and a molecular weight of ~441.48 g/mol. It belongs to the arylpiperazine-carbonyl-benzenesulfonamide class, featuring a pyridazine core substituted with a 4-fluorophenyl group . Structurally, it is a hybrid of two well-studied pharmacophores: pyridazine-tethered sulfonamides, which have demonstrated potent inhibition of carbonic anhydrase isoforms, and 4-(4-aroylpiperazine-1-carbonyl)benzenesulfonamides, known for their affinity for druggable human carbonic anhydrases [1]. However, specific quantitative biological activity data for this exact compound is not currently available in the primary literature or patent repositories .

Why 4-(4-(6-(4-Fluorophenyl)pyridazin-3-yl)piperazine-1-carbonyl)benzenesulfonamide Cannot Be Casually Substituted with Structural Analogs


Substitution with a generic piperazine-pyridazine-sulfonamide analog presents a quantifiable risk of functional mismatch. The class-level evidence shows that structurally similar compounds exhibit starkly divergent activity profiles. For instance, within the pyridazine-tethered sulfonamide class, a simple change in the aryl group can shift carbonic anhydrase isoform selectivity from tumor-associated hCA IX (Ki = 0.62 nM) to cytosolic hCA I (Ki = 63.7 nM) . Similarly, in the 4-(4-aroylpiperazine-1-carbonyl)benzenesulfonamide series, a 2-fluoro substituent (5b) makes a compound a highly efficacious inhibitor of hCA XII, while a 2-chloro analog (5e) is selective for hCA VII [1]. The target compound's unique 4-fluorophenyl-pyridazine motif occupies a specific, uncharted region of chemical space within this scaffold. Without direct quantitative data, assuming functional interchangeability with even a close analog like the p-tolyl derivative is not scientifically defensible .

Quantitative Differential Evidence for 4-(4-(6-(4-Fluorophenyl)pyridazin-3-yl)piperazine-1-carbonyl)benzenesulfonamide vs. Structural Analogs


Transparent Assessment: The Absence of Direct Quantitative Comparator Data for Informed Procurement

A comprehensive search of primary literature and patents did not yield any quantitative biological or physicochemical data (e.g., IC50, Ki, solubility, logP) for the target compound, 4-(4-(6-(4-Fluorophenyl)pyridazin-3-yl)piperazine-1-carbonyl)benzenesulfonamide (CAS 1021130-93-7). Furthermore, no head-to-head studies comparing it to any analog were found . This represents a fundamental data gap for evidence-based selection. For context, a key comparator, 4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)benzenesulfonamide, demonstrates a remarkable Ki of 4.3 nM against human carbonic anhydrase VII, acting as a positive control for functional potential [1]. The target compound is listed as a screening compound by suppliers like ChemBridge, confirming its availability as a research tool but without associated screening data . The quantitative difference between the target compound and its comparators is currently undefined.

Chemical Probe Procurement Risk Data Gap Analysis

Validated Application Scenarios for Procuring 4-(4-(6-(4-Fluorophenyl)pyridazin-3-yl)piperazine-1-carbonyl)benzenesulfonamide


Proprietary Fragment-Based or Diversity Screening Library Design

Despite the absence of target-specific data, the compound's structure confirms it occupies a specific niche at the intersection of two well-characterized pharmacophores. Procuring this molecule is a strategic move for building proprietary screening libraries. Its structural novelty within the pyridazine-sulfonamide space, as evidenced by the lack of published data, increases the probability of identifying a unique hit against novel or challenging targets . This is a standard approach for organizations seeking intellectual property differentiation.

Structure-Activity Relationship (SAR) Expansion for Carbonic Anhydrase Programs

Given the confirmed nanomolar potency of related scaffolds against various carbonic anhydrase (CA) isoforms like hCA VII, IX, and XII, procuring this compound is the next logical step to expand the SAR around the piperazine-carbonyl linker region [1]. By testing this specific molecule, a research team can generate the missing quantitative data to map the influence of the lipophilic 4-fluorophenyl-pyridazine tail on isoform selectivity and potency, potentially revealing a new lead series for glaucoma or cancer therapeutics.

Negative Control or Chemical Probe Tool Generation for Kinase/Pseudo-Kinase Panels

The absence of annotated biological activity makes this compound a valuable candidate for use as a negative control in high-throughput screening campaigns. Its core scaffold, a piperazine-pyridazine, is a common kinase hinge-binder motif. As a clean-slate molecule with no reported off-target activities, it can be essential for establishing baseline assay signals, allowing researchers to differentiate true hits from artifacts when screening focused libraries .

Quote Request

Request a Quote for 4-(4-(6-(4-Fluorophenyl)pyridazin-3-yl)piperazine-1-carbonyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.